molecular formula C25H22N2O4S B11573636 2-(4,5-Dimethyl-1,3-thiazol-2-yl)-1-(4-ethoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

2-(4,5-Dimethyl-1,3-thiazol-2-yl)-1-(4-ethoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11573636
M. Wt: 446.5 g/mol
InChI Key: PNXJUOZIIITCMD-UHFFFAOYSA-N
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Description

2-(4,5-Dimethyl-1,3-thiazol-2-yl)-1-(4-ethoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a useful research compound. Its molecular formula is C25H22N2O4S and its molecular weight is 446.5 g/mol. The purity is usually 95%.
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Biological Activity

The compound 2-(4,5-Dimethyl-1,3-thiazol-2-yl)-1-(4-ethoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex heterocyclic organic molecule characterized by a thiazole moiety, a chromene structure, and a pyrrole ring. Its unique molecular architecture suggests potential biological activities that warrant detailed investigation.

Molecular Characteristics

  • Molecular Formula : C24_{24}H20_{20}N2_{2}O4_{4}S
  • Molecular Weight : 432.5 g/mol

The compound's structural features include:

  • A thiazole ring which is known for its biological significance in various pharmacological applications.
  • An ethoxy group that may enhance solubility and bioavailability.

Biological Activity Overview

Research indicates that compounds with similar structural characteristics often exhibit a range of biological activities. The following sections summarize key findings related to the biological activity of this compound.

Antimicrobial Activity

Several studies have explored the antimicrobial potential of compounds with thiazole and chromene structures. For instance:

  • Antibacterial Activity : Compounds similar to the target compound have shown activity against both Gram-positive and Gram-negative bacteria. For example, a related thiazole derivative demonstrated significant inhibition against Bacillus cereus and Micrococcus luteus with MIC values of 32 µg/mL and 128 µg/mL respectively .

Anticancer Properties

Compounds containing pyrrole and chromene structures have been investigated for their anticancer properties:

  • Cell Proliferation Inhibition : Studies indicate that derivatives of chromeno-pyrrole can inhibit cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis and modulation of cell cycle progression.

Anti-inflammatory Effects

The thiazole moiety is associated with anti-inflammatory effects:

  • Cytokine Inhibition : Research has indicated that thiazole-containing compounds can reduce the production of pro-inflammatory cytokines, suggesting potential therapeutic applications in inflammatory diseases.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds can provide insights into the unique biological activities of this compound.

Compound NameStructural FeaturesBiological Activity
2-(4,5-Dimethyl-1,3-thiazol-2-yl)-1-(phenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dioneSimilar thiazole and chromeno ringsModerate antibacterial activity
2-(4-Methoxyphenyl)-1-(4,5-dimethylthiazolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dioneContains methoxy instead of ethoxyEnhanced anticancer activity
7-Chloro-1-(3-methoxyphenyl)-2-(4,5-dimethylthiazolyl)-1H-chromeno[2,3-c]pyrrole-3,9-dioneChlorine substitution on phenyl ringIncreased reactivity and potential anticancer properties

Case Study 1: Antibacterial Screening

In a study focused on synthesizing new thiazole derivatives for antibacterial applications, one compound demonstrated significant activity against Staphylococcus aureus, suggesting that modifications to the thiazole ring can enhance efficacy against resistant strains .

Case Study 2: Anticancer Evaluation

A series of chromeno-pyrrole derivatives were evaluated for their cytotoxic effects on human cancer cell lines. The results indicated that specific substitutions on the pyrrole ring significantly influenced cell viability and apoptosis induction .

Properties

Molecular Formula

C25H22N2O4S

Molecular Weight

446.5 g/mol

IUPAC Name

2-(4,5-dimethyl-1,3-thiazol-2-yl)-1-(4-ethoxyphenyl)-7-methyl-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C25H22N2O4S/c1-5-30-17-9-7-16(8-10-17)21-20-22(28)18-12-13(2)6-11-19(18)31-23(20)24(29)27(21)25-26-14(3)15(4)32-25/h6-12,21H,5H2,1-4H3

InChI Key

PNXJUOZIIITCMD-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2C3=C(C(=O)N2C4=NC(=C(S4)C)C)OC5=C(C3=O)C=C(C=C5)C

Origin of Product

United States

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